molecular formula C16H32N6O5 B12588136 Thr-Arg-Ile CAS No. 642410-22-8

Thr-Arg-Ile

Cat. No.: B12588136
CAS No.: 642410-22-8
M. Wt: 388.46 g/mol
InChI Key: MQBTXMPQNCGSSZ-OSUNSFLBSA-N
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Description

Thr-Arg-Ile is a synthetic tripeptide offered for fundamental biochemical and pharmaceutical research. As a short peptide sequence, it serves as a valuable tool for studying protein-protein interactions, enzyme-substrate recognition, and cellular signaling pathways. Researchers can utilize this compound in the development and validation of analytical methods, as a standard in mass spectrometry, or as a building block for constructing more complex peptide structures. Peptides containing arginine, like this compound, are often of interest in antimicrobial peptide research due to the positive charge imparted by the arginine side chain . Its mechanism of action is dependent on the specific research context but may involve interactions with target proteins through its constituent amino acid side chains: the polar threonine, the basic arginine, and the hydrophobic isoleucine. This product is strictly labeled for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals. RUO products are essential tools for scientific investigation and the development of new assays but are exempt from the regulatory controls applicable to diagnostic or clinical products .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

642410-22-8

Molecular Formula

C16H32N6O5

Molecular Weight

388.46 g/mol

IUPAC Name

(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C16H32N6O5/c1-4-8(2)12(15(26)27)22-13(24)10(6-5-7-20-16(18)19)21-14(25)11(17)9(3)23/h8-12,23H,4-7,17H2,1-3H3,(H,21,25)(H,22,24)(H,26,27)(H4,18,19,20)/t8-,9+,10-,11-,12-/m0/s1

InChI Key

MQBTXMPQNCGSSZ-OSUNSFLBSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H]([C@@H](C)O)N

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)N

Origin of Product

United States

Natural Occurrence and Bioinformatic Context of Thr Arg Ile

Identification of Thr-Arg-Ile Sequence Motifs within Protein Architectures

One notable context is in bacterial Surface Layer (S-layer) proteins. In Bacillus anthracis, the S-layer homology (SLH) domains contain partially conserved motifs that are crucial for anchoring the S-layer to the cell wall. While not an exact match, a related motif, Ile-Thr-Arg-Ala-Glu, is present. virginia.edu This highlights the importance of the Thr-Arg dyad in the context of cell surface structures.

Another significant finding is within homeobox-containing genes, which are critical in the developmental processes of various organisms. In the honeybee (Apis mellifera), a sequence of His-Tyr-Asn-Arg-Tyr-Leu-Thr-Arg-Arg-Arg-Arg-Ile-Glu-Ile-Ala-His-Ala-Leu-Cys-Leu has been identified. pnas.org This contains a "Thr-Arg-Arg-Arg-Arg-Ile" segment, pointing to a potential structural or binding role for the this compound components within the homeodomain.

Furthermore, the this compound sequence can be found in other proteins, such as γ-Actin, which contains the sequence segment Gly-Arg-Thr-Thr-Gly-Ile. pnas.org Although the three amino acids are not immediately sequential, their proximity is noteworthy. The following table summarizes examples of proteins where the this compound sequence or a closely related motif has been identified.

Protein/Gene FamilyOrganismContaining SequenceSignificance
S-layer Protein (SAP)Bacillus anthracisContains an Ile-Thr-Arg -Ala-Glu motif in its SLH domain. virginia.eduInvolved in the anchoring of the S-layer to the bacterial cell wall. virginia.edu
Homeobox-containing genesApis mellifera (Honeybee)Contains a Thr-Arg -Arg-Arg-Arg-Ile sequence. pnas.orgThese genes are crucial for regulating developmental processes. pnas.org
γ-ActinHumanContains a Gly-Arg-Thr -Thr-Gly-Ile segment. pnas.orgA cytoskeletal protein involved in cell structure and motility. pnas.org

Bioinformatics Approaches to Predict this compound Presence and Role

Bioinformatics provides essential tools for identifying the this compound sequence within proteomes and for predicting its potential functional significance.

Sequence-Based Prediction: The most direct method to identify the this compound sequence is through searching protein sequence databases (e.g., GenBank, UniProt) using tools like BLAST (Basic Local Alignment Search Tool). Once identified, its functional context can be inferred by analyzing the domain it resides in. Domain and motif databases like InterPro, Pfam, and PROSITE can help determine if the sequence is part of a known functional domain, such as a DNA-binding domain or an enzyme active site. ebi.ac.ukebi.ac.uk

Structure-Based Prediction: For proteins with known three-dimensional structures, computational methods can predict the role of the this compound tripeptide. Deep learning and other machine learning techniques are increasingly used to predict protein function from structural data. peerj.comliverpool.ac.uk These methods can analyze the local environment of the tripeptide to predict if it is involved in protein-protein interactions, ligand binding, or maintaining structural stability. oup.com For instance, the prediction of protein interaction sites can be guided by identifying residues that are solvent-accessible and located in flexible loop regions, characteristics that can be assessed for the this compound sequence. oup.com However, predicting the specific impact of residues like isoleucine can be challenging for some computational models. biorxiv.org

Functional Annotation: By combining sequence and structural data, bioinformatic pipelines can provide a putative function. If the this compound sequence is found to be conserved across a family of proteins with a known function, it can be inferred that the tripeptide is important for that function.

Evolutionary Perspectives on this compound Sequence Conservation

The evolutionary conservation of an amino acid sequence is often indicative of its functional importance. The analysis of the this compound tripeptide from an evolutionary standpoint provides insights into its potential roles.

Conservation Analysis: By aligning the sequences of orthologous proteins (homologous proteins in different species that evolved from a common ancestral gene) from various organisms, the degree of conservation for the this compound sequence can be determined. High conservation across diverse species suggests that the tripeptide is under negative selective pressure, meaning that mutations in this region are likely detrimental to the protein's function and are therefore selected against. For example, the high degree of conservation in homeobox genes between the honeybee and Drosophila suggests that the contained sequences are functionally critical. pnas.org Functionally important residues, particularly those involved in protein structure and interaction, tend to be conserved during evolution. nih.govbiorxiv.org

Evolutionary Origin of Constituent Amino Acids: The evolutionary appearance of the amino acids themselves provides another layer of context. Based on various criteria, the accepted order of appearance of amino acids in the history of life places Glycine (B1666218), Alanine, and Aspartic acid among the earliest. nih.govbiorxiv.org Threonine, Arginine, and Isoleucine are considered to have appeared at a later stage of evolution. nih.govbiorxiv.org This suggests that proteins and motifs incorporating this trio, including this compound, likely evolved later to perform more complex functions in more evolved organisms. The effect of amino acid substitutions on protein structure is a key factor in molecular evolution, with changes in residue volume and properties influencing the local structure. oup.com

The study of the this compound sequence, therefore, relies on its context within larger protein families. While it is not a standalone functional unit with a universally defined role, its presence in conserved regions of functionally critical proteins underscores its importance. Future research may yet uncover more specific roles for this and other short amino acid motifs.

Biosynthetic and Degradative Pathways Involving Thr Arg Ile

Enzymatic Formation Mechanisms of Tripeptides

Tripeptides such as Thr-Arg-Ile are typically not synthesized as standalone molecules by ribosomal machinery. Instead, they are generated as products of the breakdown of larger proteins. The primary mechanism for the formation of specific peptide sequences is ribosomal translation, where messenger RNA (mRNA) is decoded to synthesize a polypeptide chain. The sequence this compound would be incorporated into a protein if the corresponding codons are present in the mRNA.

Following protein synthesis, the liberation of the this compound tripeptide occurs through proteolysis, the enzymatic breakdown of proteins. The appearance of free di- and tripeptides in biological fluids like human plasma has been observed following protein consumption, indicating that they are products of protein digestion and can be absorbed. nih.gov The specific spectrum and abundance of these peptides are determined by the dietary protein source and their stability against further hydrolysis. nih.gov

Enzymatic synthesis can also occur via kinetically controlled approaches using proteases like chymotrypsin, where an acyl-enzyme intermediate reacts with a nucleophile (an amino acid or peptide) to form a new peptide bond. thieme-connect.de This method is often used for the targeted synthesis of specific small peptides. thieme-connect.de

Proteolytic Cleavage Specificity Leading to this compound

The generation of the specific sequence this compound is dependent on the action of proteases with precise cleavage site requirements. These enzymes recognize specific amino acid sequences and catalyze the hydrolysis of the peptide bond at a defined position.

Several proteases are known to cleave at the C-terminal side of an arginine residue, a process that could potentially expose the isoleucine residue at the N-terminus of a new fragment. For instance, the formation of human pancreatic stone protein S1 involves the specific cleavage of an Arg-Ile bond by trypsin. core.ac.uk Similarly, the activation of the human complement subcomponent C1s from its single-chain precursor involves proteolytic cleavage, likely at an Arg-Ile bond, to yield the active two-chain protease. massey.ac.nzresearchgate.net A clotting enzyme from the horseshoe crab (Tachypleus tridentatus) also exhibits Factor Xa-like activity, cleaving Arg-Thr and Arg-Ile linkages in bovine prothrombin. nih.gov

The context of the surrounding amino acids is crucial for enzyme recognition and cleavage. For example, human rhinovirus 2 (HRV2) protease 2A has been shown to cleave oligopeptides derived from the viral polyprotein junction, such as Thr-Arg-Pro-Ile-Ile-Thr-Thr-Ala*Gly-Pro-Ser-Asp-Met (where * indicates the cleavage site). researchgate.net This demonstrates that a threonine residue can be positioned N-terminal to a cleaved Arg-Ile or related sequence. Studies on the proteolytic inactivation of α-1-antichymotrypsin by various bacterial and mammalian proteinases have identified multiple cleavage sites, including one that generates a fragment starting with Thr-Ile-Val-Arg. sci-hub.se This occurs after cleavage within the reactive-site loop of the inhibitor. sci-hub.se

Chemical Synthesis and Derivatization of Thr Arg Ile

Solid-Phase Peptide Synthesis (SPPS) Methodologies for Thr-Arg-Ile

Solid-phase peptide synthesis (SPPS) is the most common method for producing peptides like this compound. This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. iris-biotech.de This approach simplifies the purification process, as excess reagents and byproducts can be removed by simple filtration and washing. iris-biotech.de

Two main protecting group strategies are employed in SPPS: the Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) strategies. americanpeptidesociety.org

The Fmoc/tBu (tert-butyl) strategy is the most widely used approach in modern peptide synthesis. iris-biotech.deacs.org It utilizes the base-labile Fmoc group for temporary protection of the Nα-amino group and acid-labile tert-butyl-based groups for permanent protection of the side chains. iris-biotech.dethermofisher.com For the synthesis of this compound, the side chains would typically be protected as follows: Threonine (Thr) with a tert-butyl (tBu) ether, and Arginine (Arg) with a bulky, acid-labile group like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl). thermofisher.com Isoleucine (Ile) generally does not require side chain protection. thermofisher.com The Fmoc group is removed at each step with a mild base, typically a solution of piperidine (B6355638) in dimethylformamide (DMF). acs.org A key advantage of the Fmoc strategy is that the final cleavage of the peptide from the resin and removal of side-chain protecting groups is achieved with a single strong acid treatment, commonly with trifluoroacetic acid (TFA). iris-biotech.dethermofisher.com

The Boc/Bzl (benzyl) strategy was developed earlier and uses the acid-labile Boc group for Nα-protection and benzyl-based groups for side-chain protection. iris-biotech.de Deprotection of the Boc group requires repeated treatments with a moderately strong acid like TFA, while the final cleavage and side-chain deprotection necessitate a very strong and hazardous acid, such as hydrofluoric acid (HF). iris-biotech.de While still used in specific applications, the harsh conditions and safety concerns associated with the Boc strategy have led to the predominance of the Fmoc approach. iris-biotech.deamericanpeptidesociety.org

Table 1: Comparison of Fmoc and Boc Strategies for this compound Synthesis

FeatureFmoc/tBu StrategyBoc/Bzl Strategy
Nα-Protecting Group Fmoc (Base-labile)Boc (Acid-labile)
Side-Chain Protection Acid-labile (e.g., tBu for Thr, Pbf for Arg)Acid-labile (e.g., Benzyl-based)
Nα-Deprotection Mild base (e.g., 20% Piperidine in DMF)Moderate acid (e.g., TFA)
Final Cleavage Strong acid (e.g., TFA)Very strong acid (e.g., HF)
Orthogonality HighLower, requires careful selection of acid labilities
Advantages Milder conditions, easier automation, safer cleavage. iris-biotech.deamericanpeptidesociety.orgCan be advantageous for certain sequences prone to racemization under basic conditions. americanpeptidesociety.org
Disadvantages Piperidine can cause side reactions like aspartimide formation (not relevant for this compound). acs.orgHarsh cleavage conditions can degrade sensitive peptides; use of toxic HF. iris-biotech.de

Achieving efficient coupling of each amino acid is critical for the successful synthesis of this compound. The steric hindrance of isoleucine and the bulky protecting group on arginine can pose challenges. acs.org

Coupling Reagents: To overcome these hurdles, powerful activating reagents are used to form a highly reactive intermediate from the incoming amino acid's carboxylic acid group. Common coupling reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), or uronium/phosphonium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uranium hexafluorophosphate). For sterically hindered amino acids like isoleucine and arginine, HATU is often the reagent of choice due to its high reactivity.

Side Reactions:

Racemization: The chiral integrity of the amino acids must be maintained throughout the synthesis. While modern coupling reagents and strategies minimize this risk, the coupling of histidine, and to a lesser extent cysteine, can be prone to racemization, especially at elevated temperatures. elte.hunih.gov For this compound, this is less of a concern.

O-acylation: The hydroxyl group of threonine can potentially be acylated during the coupling steps, leading to the formation of a branched peptide. While using a tert-butyl protecting group on the threonine side chain largely prevents this, some research indicates that under specific aqueous microwave-assisted conditions, coupling can proceed efficiently even without side-chain protection, with minimal O-acylation. acs.orgnih.gov

Guanidinium (B1211019) Modification: The guanidinium group of arginine is highly nucleophilic and must be protected. Incomplete protection or premature deprotection can lead to side reactions. The Pbf group is widely used in Fmoc synthesis as it is stable to piperidine but readily cleaved by TFA. thermofisher.com

Aggregation: During synthesis, growing peptide chains can aggregate on the resin, hindering further reactions. This can be mitigated by using specialized resins, chaotropic salts, or elevated temperatures. peptide.comekb.eg

To ensure complete reactions, "double coupling" (repeating the coupling step) is sometimes employed, particularly for hindered residues like isoleucine or arginine. nih.gov

Microwave-assisted peptide synthesis (MAPS) has emerged as a powerful technology to accelerate SPPS. elte.hunih.gov By applying microwave energy, the reaction temperature can be rapidly increased, which dramatically shortens the time required for both coupling and deprotection steps. nih.govgoogle.com

The benefits of MAPS for a sequence like this compound include:

Increased Speed: Coupling times can be reduced from hours to minutes. google.comfrontiersin.org For example, a standard coupling might take 5 minutes at 50-60°C under microwave irradiation. elte.hugoogle.comfrontiersin.org

Improved Efficiency: Microwave energy can help to break up peptide chain aggregation on the solid support, improving the accessibility of the N-terminus for the incoming activated amino acid. nih.govekb.eg This leads to higher purity and yield of the final peptide. nih.gov

Enhanced Success for "Difficult Sequences": MAPS has proven effective for synthesizing peptides that are prone to aggregation or have sterically hindered couplings. elte.huekb.eg

Studies have shown significant improvements in the synthesis of peptides containing Arg and Ile using microwave irradiation, resulting in higher purity and yield compared to conventional methods at room temperature. researchgate.netresearchgate.net For instance, a nonapeptide containing the sequence Val-Arg-Ile was synthesized with high purity (95%) and yield (90%) using a 5-minute coupling time at 60°C. elte.hu

Table 2: Comparison of Conventional vs. Microwave-Assisted SPPS

ParameterConventional SPPS (Room Temp)Microwave-Assisted SPPS (MAPS)
Coupling Time 1-2 hours2-10 minutes
Deprotection Time 20-30 minutes1-3 minutes
Reaction Temperature AmbientElevated (e.g., 50-86°C) elte.hufrontiersin.org
Purity/Yield Often lower, especially for difficult sequencesGenerally higher due to reduced aggregation and faster kinetics nih.gov
Total Synthesis Time DaysHours

Coupling Efficiency and Side Reaction Mitigation

Solution-Phase Synthesis Approaches for this compound

While less common for longer peptides, solution-phase peptide synthesis (LPPS) remains a viable, and sometimes preferred, method for producing shorter peptides like this compound, especially on a large scale. abclonal.com In this classical approach, protected amino acids are coupled sequentially in an organic solvent. After each step, the product must be isolated and purified before proceeding to the next coupling, a process that is more labor-intensive than SPPS. iris-biotech.de

The synthesis would typically proceed by coupling protected dipeptide fragments, for example, by first synthesizing Fmoc-Arg(Pbf)-Ile-OH and then coupling it to a protected threonine. Alternatively, a fragment condensation strategy could be employed. nih.gov This approach avoids the use of a solid support and can be more cost-effective for large-scale production. However, the risk of side reactions, particularly racemization during fragment coupling, must be carefully managed. Hybrid approaches, which combine solid-phase synthesis of peptide fragments followed by their coupling in solution, are also utilized to leverage the advantages of both methods. google.com

Regioselective Functionalization and Analog Synthesis

The this compound sequence can be chemically modified to create analogs with altered properties. This regioselective functionalization targets specific amino acid side chains.

Threonine Modification: The hydroxyl group of threonine can be a target for modifications such as phosphorylation or glycosylation, which are crucial for studying biological signaling pathways. abclonal.com These modifications are typically introduced by using pre-modified amino acid building blocks during SPPS.

Arginine Modification: The guanidinium group of arginine can be altered. For example, substituting arginine with other basic, non-proteinogenic amino acids like ornithine or diaminobutanoic acid can probe the importance of the guanidinium structure for biological activity. researchgate.netmdpi.com

Isoleucine Modification: While the aliphatic side chain of isoleucine is generally unreactive, it can be replaced with other hydrophobic or branched-chain amino acids (e.g., valine, leucine, or non-natural analogs) to study structure-activity relationships. google.com

Backbone and Terminal Modifications: The N-terminus can be acetylated, and the C-terminus can be amidated, modifications that are known to increase peptide stability by mimicking the post-translational modifications of natural proteins. researchgate.net These are readily incorporated during SPPS.

The synthesis of analogs often relies on the same SPPS or solution-phase techniques, but with the incorporation of specialized, non-standard amino acid derivatives. researchgate.netmdpi.com For example, studies have synthesized hexapeptide analogs based on a template containing an Arg-Ile sequence, where lysine (B10760008) was substituted with ornithine or other non-proteinogenic amino acids to investigate their biological effects. researchgate.net

Structural Elucidation and Conformational Analysis of Thr Arg Ile

Spectroscopic Characterization (e.g., Nuclear Magnetic Resonance for Structural Features, Circular Dichroism)

Spectroscopic methods are fundamental in defining the structural characteristics of peptides in solution. Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) are particularly powerful for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides atomic-level information on the peptide's structure and dynamics. mdpi.com For a tripeptide like Thr-Arg-Ile, two-dimensional NMR experiments are essential.

Total Correlation Spectroscopy (TOCSY): This experiment is used to identify the amino acid spin systems. It establishes through-bond correlations between all protons within a single amino acid residue, allowing for unambiguous assignment of resonances for Threonine, Arginine, and Isoleucine. nih.govchemrxiv.org

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique detects through-space correlations between protons that are close to each other (typically < 5 Å), providing crucial distance restraints for calculating the three-dimensional structure. mdpi.com For a short, flexible peptide like this compound, NOE signals are often weak but can reveal transient conformational preferences.

The chemical shifts of the protons are highly sensitive to the local electronic environment and, therefore, to the peptide's conformation. chemrxiv.org

Interactive Table 1: Predicted ¹H NMR Chemical Shifts for this compound in D₂O (Note: These are approximate values and can vary based on pH, temperature, and solvent conditions.)

Residue Proton Predicted Chemical Shift (ppm)
Threonine (Thr) 4.15
4.05
Hγ2 (CH₃) 1.12
Arginine (Arg) 4.21
1.80
1.60
3.12
Isoleucine (Ile) 4.10
1.85
Hγ1 (CH₂) 1.40, 1.15
Hγ2 (CH₃) 0.85

Circular Dichroism (CD) Spectroscopy is used to assess the secondary structure of peptides and proteins in solution. nih.govcreative-proteomics.com The technique measures the difference in absorption of left- and right-circularly polarized light by chiral molecules. creative-proteomics.com The far-UV region (190-260 nm) is particularly informative for secondary structure. For a short peptide like this compound, which is unlikely to form stable α-helices or β-sheets in isolation, the CD spectrum is expected to be dominated by signals characteristic of a random coil or other unordered structures. libretexts.org

Interactive Table 2: Characteristic Far-UV CD Signals for Protein Secondary Structures

Secondary Structure Wavelength & Sign of Maxima/Minima
α-Helix Negative bands at ~222 nm and ~208 nm; Positive band at ~193 nm. libretexts.org
β-Sheet Negative band at ~218 nm; Positive band at ~195 nm. libretexts.org

| Random Coil | Strong negative band near 195-200 nm; weak or no signal above 210 nm. libretexts.org |

Studies on analogues of the peptide bombolitin I, which contains an Ile-Arg-Ile sequence, have shown that this segment can adopt an α-helical conformation when induced by SDS micelles or phospholipid vesicles. nih.gov This indicates that while this compound may be disordered in aqueous solution, it has the potential to adopt a more defined structure in a membrane-like environment.

Mass Spectrometry for Sequence Confirmation and Purity Assessment

Mass spectrometry (MS) is an indispensable tool for verifying the primary structure and assessing the purity of synthetic or isolated peptides.

Electrospray Ionization Mass Spectrometry (ESI-MS) is routinely used to confirm the molecular weight of the peptide. uab.edu This technique provides a highly accurate mass measurement of the intact molecule, which can be compared against the theoretical calculated mass. This serves as a primary check for the correct synthesis and for the absence of major impurities, such as deletions or incompletely removed protecting groups. uab.edu

Interactive Table 3: Molecular Weight of this compound

Mass Type Formula Calculated Mass (Da)
Monoisotopic Mass C₁₆H₃₁N₅O₅ 389.2325

| Average Mass | C₁₆H₃₁N₅O₅ | 389.4534 |

Tandem Mass Spectrometry (MS/MS) is employed for de novo sequencing to confirm the precise order of amino acids. pressbooks.pub In this method, the protonated peptide ion (the precursor ion) is isolated and fragmented through collision-induced dissociation (CID). This fragmentation typically occurs at the peptide bonds, generating a series of N-terminal fragments (b-ions) and C-terminal fragments (y-ions). nih.gov The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing the sequence to be read directly from the spectrum. pressbooks.pub

Interactive Table 4: Theoretical m/z Values for b- and y-ion Series of this compound ([M+H]⁺)

Ion Sequence Calculated m/z Ion Sequence Calculated m/z
b₁ Thr 102.0550 y₁ Ile 132.1022
b₂ Thr-Arg 258.1537 y₂ Arg-Ile 288.2009

| b₃ | this compound | 371.2379 | y₃ | this compound | 389.2325 |

The detection of these specific fragment ions provides definitive confirmation of the this compound sequence. The high accuracy of modern mass spectrometers also allows for the differentiation between isobaric residues like Leucine and Isoleucine through unique fragmentation patterns, although this can be challenging.

Purity assessment by MS is often coupled with liquid chromatography (LC-MS). nih.gov This allows for the separation of the main peptide from any structurally related impurities, which can then be individually analyzed by MS to identify their nature (e.g., deletion sequences, modified side chains). nih.gov

X-ray Crystallography Studies of this compound (or segments containing it)

While no crystal structure of the isolated tripeptide this compound is publicly available, the conformation of this sequence has been observed within larger, structured peptides and proteins. These studies provide valuable insights into the structural behavior of the this compound motif when constrained by a larger molecular framework.

A notable example is the X-ray crystallographic structure of an analogue of the antibiotic teixobactin. nih.gov In this structure, a segment containing Arginine-10 and Isoleucine-11 is part of a cyclic depsipeptide ring. The side chain of Arg10 runs downward from the ring, while the side chain of Ile11 points outward. nih.gov The amide NH groups of both Arg10 and Ile11 are involved in hydrogen bonding that is critical for the molecule's mode of action. nih.gov

In another study, a collagen-like peptide, T3-785, was crystallized and its structure determined at 2.0 Å resolution. researchgate.netnih.gov This peptide contains the sequence Ile-Thr-Gly-Ala-Arg-Gly. The structure revealed that the Arginine side chain can form hydrogen bonds to main-chain carbonyl groups on an adjacent strand, helping to stabilize the triple-helical conformation. researchgate.net

These examples demonstrate that the this compound sequence is conformationally versatile. Its final structure is heavily influenced by the local environment and its interactions with neighboring residues or binding partners. The side chains of Threonine (polar), Arginine (basic, bulky), and Isoleucine (hydrophobic) can engage in a variety of stabilizing interactions, including hydrogen bonds and hydrophobic contacts.

Conformational Preferences and Dynamics Studies

The conformational landscape of a short peptide like this compound in solution is best described as a dynamic equilibrium of multiple conformations. The intrinsic preferences of the individual amino acids play a significant role in biasing this landscape.

Based on statistical analyses of large protein databases, the constituent amino acids of this tripeptide have known conformational propensities:

Threonine (Thr) and Isoleucine (Ile) : As amino acids with β-branched side chains, they show a strong preference for adopting β-sheet conformations and are considered poor α-helix formers. stanford.edupitt.edu

Arginine (Arg) : This residue is conformationally flexible and does not show a strong statistical preference for any particular secondary structure. stanford.edu

Interactive Table 5: Conformational Propensities of Constituent Amino Acids

Amino Acid Preferred Secondary Structure Notes
Threonine (Thr) β-Sheet Side chain branching at Cβ restricts conformational freedom. stanford.edupitt.edu
Arginine (Arg) None (Flexible) Long, flexible side chain can adopt multiple conformations. stanford.edu

| Isoleucine (Ile) | β-Sheet | Side chain branching at Cβ restricts conformational freedom. stanford.edupitt.edu |

Molecular Dynamics (MD) Simulations are a powerful computational tool to explore these conformational preferences and the dynamics of peptides in solution. nih.gov An MD simulation of this compound would model the interactions between all atoms of the peptide and the surrounding solvent molecules over time. Such simulations can reveal:

The distribution of backbone dihedral angles (phi, psi), showing which regions of the Ramachandran plot are most populated.

The formation and lifetime of transient intramolecular hydrogen bonds.

The solvation structure and the role of water in mediating conformational changes.

The flexibility of the different regions of the peptide, such as the charged guanidinium (B1211019) group of Arginine.

Studies using MD simulations on peptides have shown that neighboring residue effects are significant. For instance, the presence of a positively charged residue like Arginine can influence the conformational preferences of adjacent residues. nih.gov Simulations of peptides containing these residues have been used to understand their folding, stability, and interaction with membranes or other proteins. nih.govresearchgate.netox.ac.uk For this compound, MD would likely show a highly dynamic peptide that transiently samples conformations compatible with extended or turn-like structures, influenced by the bulky side chains of Thr and Ile and the flexible, charged side chain of Arg.

Molecular Recognition and Enzymatic Interaction Studies of Thr Arg Ile

Substrate Specificity of Enzymes for Thr-Arg-Ile Sequences

The this compound sequence is a known substrate for several enzymes, indicating its importance as a recognition motif for catalysis. The cleavage or modification of this sequence is often a critical step in various biological pathways.

Detailed research findings have identified this sequence within larger peptides that are acted upon by specific enzymes. For instance, the C-terminal cytoplasmic domain of the human interleukin-2 (B1167480) (IL-2) receptor contains the sequence Gln-Arg-Arg-Gln-Arg-Lys-Ser-Arg-Arg-Thr-Ile. nih.gov This entire peptide serves as a substrate for protein kinase C, which phosphorylates the serine residue within the broader sequence context. nih.gov

Furthermore, the N-terminal amino acid sequence of a sialidase isolated from Bacteroides fragilis was identified as Ala-Asp-X-Ile-Phe-Val-Arg-Glu-Thr-Arg-Ile-Pro-. nih.gov This indicates that the this compound sequence is part of the structure of this particular enzyme. Proteases like trypsin are known to cleave peptide bonds at the carboxyl side of basic amino acids such as arginine, suggesting that a polypeptide containing the this compound motif would be a target for tryptic digestion, yielding a Thr-Arg fragment and a free Isoleucine at the new N-terminus. libretexts.orgexpasy.org

Another example comes from studies on engineered proteins. A mutant of human pancreatic secretory trypsin inhibitor was created with the reactive-site sequence this compound-Tyr-Asp to study its inhibitory properties. tandfonline.com

Enzyme/ProteinPeptide Sequence Containing this compoundObserved InteractionSource
Protein Kinase CGln-Arg-Arg-Gln-Arg-Lys-Ser-Arg-Arg-Thr-IleThe peptide, corresponding to the C-terminal domain of the human IL-2 receptor, is a substrate for phosphorylation. nih.gov
Sialidase from Bacteroides fragilisAla-Asp-X-Ile-Phe-Val-Arg-Glu-Thr-Arg-Ile-Pro-The tripeptide is part of the N-terminal sequence of the enzyme itself. nih.gov
TrypsinGeneric PolypeptidesPredicted to cleave the peptide bond after Arginine. libretexts.orgexpasy.org

Inhibitory Effects of this compound in Enzyme Assays

Beyond serving as a substrate, the this compound motif, when incorporated into larger peptide structures, can act as an enzyme inhibitor. This inhibitory function is crucial for regulating enzymatic activity in biological systems.

A notable example is a synthetic mutant of the human pancreatic secretory trypsin inhibitor, designated Mutant I (this compound-Tyr-Asp). tandfonline.com In enzyme assays, this peptide demonstrated a significant inhibitory effect on Factor Xa, a critical enzyme in the blood coagulation cascade. tandfonline.com However, the same peptide showed no inhibitory activity against thrombin, another key coagulation enzyme, highlighting the specificity of the interaction. tandfonline.com

In a different context, studies on yeast chorismate mutase have shown that the sequence of threonine and isoleucine is critical for its regulation. A double mutant where the wild-type Ile-Thr sequence was reversed to Thr-Ile resulted in an enzyme that, while still activated by tryptophan, became insensitive to inhibition by tyrosine. pnas.orguni-goettingen.de This demonstrates the subtle yet profound impact of amino acid sequence on enzyme inhibition.

Inhibitory Peptide SequenceTarget EnzymeInhibitory EffectInhibition Constant (Ki)Source
Mutant I (this compound-Tyr-Asp)Factor XaInhibited enzyme activity by 62%.7.4 x 10⁻⁶ M tandfonline.com
Mutant I (this compound-Tyr-Asp)ThrombinNo inhibition observed.N/A tandfonline.com

Receptor Binding and Ligand-Receptor Interactions (non-clinical in vitro studies)

The this compound sequence is also implicated in the binding of ligands to their corresponding receptors. These non-clinical, in vitro studies are fundamental to understanding the molecular basis of cell signaling and communication.

Research on nociceptin/orphanin FQ (NOP) receptor ligands has utilized the hexapeptide Ac-Arg-Tyr-Tyr-Arg-Ile-Lys-NH2 as a chemical template. researchgate.net This peptide possesses high activity and serves as a basis for structure-activity relationship (SAR) studies aimed at discovering new and more potent NOP receptor ligands. researchgate.net The inclusion of the Arg-Ile motif is critical for its interaction with the receptor.

Additionally, the previously mentioned C-terminal peptide of the human IL-2 receptor (Gln-Arg-Arg-Gln-Arg-Lys-Ser-Arg-Arg-Thr-Ile) is not only an enzyme substrate but also represents a key interaction domain of the receptor itself, mediating downstream signaling events upon ligand binding. nih.gov

ReceptorPeptide Ligand Sequence Containing this compoundFindingSource
Nociceptin/orphanin FQ (NOP) ReceptorAc-Arg-Tyr-Tyr-Arg-Ile-Lys-NH2This peptide is a high-activity ligand used as a template for developing new receptor ligands. researchgate.net
Human Interleukin-2 (IL-2) ReceptorGln-Arg-Arg-Gln-Arg-Lys-Ser-Arg-Arg-Thr-IleRepresents the C-terminal cytoplasmic domain involved in receptor function and signaling. nih.gov

Protein-Peptide Interaction Analysis Involving this compound

The binding of the this compound peptide to its target proteins is governed by a combination of non-covalent interactions. The specific chemical properties of the side chains of threonine, arginine, and isoleucine collectively establish a network of interactions that confers both affinity and specificity to the binding event.

Hydrogen bonds are pivotal for the stability and specificity of protein-peptide complexes. proteinstructures.com Each residue in the this compound sequence contributes uniquely to the hydrogen bonding network.

Arginine: The guanidinium (B1211019) group of arginine's side chain is a particularly potent hydrogen bond donor, capable of forming multiple, geometrically specific hydrogen bonds. russelllab.org This allows it to interact strongly with hydrogen bond acceptors such as the carboxylate groups of aspartate and glutamate (B1630785) or with phosphate (B84403) groups. benthamopen.comresearchgate.net

Threonine: The hydroxyl (-OH) group on threonine's side chain can function as both a hydrogen bond donor and an acceptor, enabling it to form stabilizing bonds with a variety of polar groups on a protein surface. proteinstructures.com

Peptide Backbone: The amide and carbonyl groups of the peptide backbone itself are fundamental participants in forming hydrogen bonds, often stabilizing secondary structures like β-sheets and α-helices within the binding site. proteinstructures.com

In broader analyses of protein interactions, both arginine and threonine are frequently identified as key residues in hydrogen bonding at antibody-antigen interfaces and in protein-RNA complexes. nih.govoup.com

Hydrophobic interactions are a primary driving force for protein folding and binding, arising from the tendency of nonpolar groups to be excluded from water.

Isoleucine: With its large aliphatic side chain, isoleucine is a major contributor to hydrophobic interactions. nih.gov It readily participates in van der Waals forces and is often buried in hydrophobic pockets at the protein-peptide interface, which stabilizes the complex. researchgate.netpnas.org

Arginine: This residue is somewhat amphipathic. While its charged guanidinium head is hydrophilic, its long aliphatic chain of methylene (B1212753) groups can engage in hydrophobic contacts, allowing it to interact with both polar and nonpolar regions of a binding site. russelllab.org

Threonine: The methyl group of the threonine side chain can also make minor contributions to hydrophobic contacts, as seen in the interaction between a BIV Tat peptide and its RNA target. nih.gov

Electrostatic interactions involve the attraction or repulsion between charged groups and are critical for the initial recognition and long-range attraction between a peptide and its protein partner. core.ac.uk

Computational and Theoretical Investigations of Thr Arg Ile

Molecular Docking Simulations of Thr-Arg-Ile with Target Proteins

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely employed to understand the interactions between peptides and proteins.

Detailed research findings from molecular docking studies involving this compound or its constituent amino acids with various protein targets have revealed specific binding modes and key interacting residues. For instance, in silico analyses have highlighted the importance of specific amino acid residues in the binding of ligands to their target proteins. These studies often report binding affinities, typically in kcal/mol, and detail the types of interactions, such as hydrogen bonds and hydrophobic interactions.

While specific docking studies solely focused on the this compound tripeptide are not extensively documented in the provided results, the principles of molecular docking can be applied to predict its interactions. For example, studies on other peptides and small molecules show that residues like Threonine, Arginine, and Isoleucine are frequently involved in binding to protein active sites. mdpi.comnih.gov Threonine can form hydrogen bonds through its hydroxyl group, Arginine can form strong electrostatic interactions and hydrogen bonds via its guanidinium (B1211019) group, and Isoleucine contributes to hydrophobic interactions. mdpi.comnih.gov

Interactive Table: Predicted Interactions from Molecular Docking
Ligand/PeptideTarget ProteinKey Interacting ResiduesPredicted Binding Affinity (kcal/mol)
AM404Glycogen synthase kinase-3 betaArg-144, Phe-67, Val-70, Tyr-140, Thr-138-8.3
GenistinHER2 proteinLys A753, Lua A 796, Phe A864, Ile A767, Thr A862-9.7
Withaphysacarpinp38 MAPKIle:84, Glu:71, Leu:75, Leu:86, Lys:53, Thr:106-9.4

Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Interactions

Molecular dynamics (MD) simulations provide a detailed view of the conformational changes and dynamics of molecules over time. These simulations can reveal how this compound behaves in a biological environment, such as in aqueous solution or near a protein.

MD simulations have been used to study the dynamics of peptides containing Threonine, Arginine, and Isoleucine. For example, simulations of the Vpu protein from HIV-1, which contains an EYR (Glu-Tyr-Arg) motif, showed that Arginine-30 remains flexible, which is thought to be important for its function. ox.ac.uk In another study, MD simulations of two-residue peptides in aqueous solution were performed to understand their conformational preferences. nih.gov Such studies indicate that the conformational landscape of a peptide is influenced by its constituent amino acids and their sequence.

A study on the immunomodulatory protein Calreticulin from Brugia malayi used MD simulations to investigate its interaction with human C1q. The simulations showed a deviation of the complex from approximately 0.4 nm to 1.0 nm, indicating conformational changes upon binding. plos.org Although this study did not directly involve this compound, it demonstrates the power of MD simulations in understanding protein-protein and protein-peptide interactions. plos.org

Interactive Table: Parameters from Molecular Dynamics Simulations
SystemSimulation Time (ns)Key Finding
Two-residue peptides300Characterized conformational preferences and neighboring residue effects. nih.gov
Vpu protein in lipid bilayerMultiple simulationsShowed flexibility of Arg-30, suggesting a functional role. ox.ac.uk
BmCRT-HuC1q complexNot specifiedRevealed conformational changes upon complex formation. plos.org

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to investigate the electronic structure, reactivity, and other physicochemical properties of molecules. longdom.org These methods, such as Density Functional Theory (DFT) and the fragment molecular orbital (FMO) method, provide a fundamental understanding of a molecule's behavior at the quantum level. longdom.orgnih.gov

Quantum chemical studies on amino acids have provided insights into their electronic properties. longdom.org For instance, calculations can determine properties like dipole moments and the distribution of electron density, which are crucial for understanding intermolecular interactions. longdom.org The FMO method has been used to create datasets of physicochemical properties for protein structures, allowing for detailed analysis of inter-fragment interaction energies. nih.govresearchgate.net

While specific quantum chemical calculations for the entire this compound tripeptide are not detailed in the provided search results, the principles from studies on individual amino acids can be extrapolated. longdom.org Such calculations would elucidate the electronic distribution across the peptide, identify regions prone to electrophilic or nucleophilic attack, and quantify the strengths of intramolecular hydrogen bonds.

Interactive Table: Quantum Chemical Calculation Methods and Applications
MethodApplicationKey Insights
Density Functional Theory (DFT)Investigation of electronic structure of amino acids. longdom.orgProvides information on properties like dipole moments and reactivity. longdom.org
Fragment Molecular Orbital (FMO)Calculation of physicochemical properties of proteins. nih.govresearchgate.netAllows for analysis of inter-fragment interaction energies. nih.govresearchgate.net

In Silico Prediction of Interaction Sites and Binding Affinities

Various in silico tools and servers are available to predict the interaction sites of peptides with proteins and to estimate their binding affinities. These methods often utilize a combination of sequence-based and structure-based approaches.

For example, a sequence-based method was used to predict protein interaction sites for the DnaK molecular chaperone system, successfully identifying Threonine, Arginine, and Isoleucine residues as part of the interface. oup.com Another study used the PepSite2 server to predict the putative binding sites of a peptide to the insulin-degrading enzyme. researchgate.net Such predictions are invaluable for guiding experimental studies like site-directed mutagenesis.

These predictive methods can be applied to this compound to identify potential protein targets and to hypothesize the key residues involved in the interaction. The binding affinity can also be estimated, providing a preliminary assessment of the strength of the interaction.

Interactive Table: Examples of In Silico Prediction of Interaction Sites
Method/ServerSystemPredicted Interacting Residues
Sequence-based predictionDnaK molecular chaperone system6-THR, 447-ARG, 483-ILE
PepSite2PIF peptide and IDEIdentified a likely binding pattern

Structure-Activity Relationship (SAR) Modeling for this compound and Analogs

Structure-Activity Relationship (SAR) modeling is a crucial aspect of medicinal chemistry and drug discovery that aims to understand how the chemical structure of a compound influences its biological activity. collaborativedrug.comnih.gov By analyzing the SAR of a series of compounds, researchers can identify the chemical features responsible for the desired activity and design more potent and selective analogs. d-nb.infooptibrium.com

For peptides like this compound, SAR studies would involve synthesizing and testing various analogs where each amino acid is systematically replaced by other amino acids. For example, one could investigate the effect of replacing Threonine with Serine (another hydroxyl-containing amino acid) or Valine (a hydrophobic amino acid). Similarly, the importance of the positive charge on Arginine could be probed by replacing it with Lysine (B10760008) (another positively charged residue) or a neutral residue. The role of the bulky hydrophobic side chain of Isoleucine could be explored by substituting it with Leucine or Alanine.

A study on DPP-IV inhibitory peptides used a quantitative structure-activity relationship (QSAR) model to understand the physicochemical characteristics relevant for inhibition and to design peptide analogs. nih.gov While a specific SAR study for this compound is not available in the provided results, the principles of SAR would be directly applicable to understanding and optimizing its potential biological activities.

Analytical Methodologies for Quantitative and Qualitative Research on Thr Arg Ile

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and quantifying peptides like Thr-Arg-Ile. lcms.czhplc.eu Reversed-phase HPLC (RP-HPLC) is the most common modality used for peptide analysis. hplc.eu This method separates molecules based on their hydrophobicity. In a typical RP-HPLC setup, the peptide mixture is passed through a column packed with a nonpolar stationary phase (e.g., C18 silica). A polar mobile phase, often a gradient of water and an organic solvent like acetonitrile (B52724) containing an ion-pairing agent such as trifluoroacetic acid (TFA), is used to elute the components. hplc.eu

Purity is determined by integrating the area of the main peptide peak and comparing it to the total area of all peaks in the chromatogram. tandfonline.com For quantification, the peak area of this compound is compared against a calibration curve generated from standards of known concentration. researchgate.net Detection is typically performed by monitoring UV absorbance at 214-220 nm, where the peptide bond absorbs light. renyi.hu

Table 1: Typical RP-HPLC Parameters for this compound Analysis

ParameterTypical ConditionPurpose
ColumnC18, Wide-pore (300 Å), 2.1-4.6 mm I.D.Separates peptides based on hydrophobicity; wide pores accommodate peptide molecules.
Mobile Phase A0.1% Trifluoroacetic Acid (TFA) in WaterAqueous component of the gradient; TFA acts as an ion-pairing agent. hplc.eu
Mobile Phase B0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN)Organic component of the gradient for eluting the peptide.
GradientLinear gradient, e.g., 5% to 60% B over 30 minutesGradually increases solvent strength to elute peptides of varying hydrophobicities.
Flow Rate0.2-1.0 mL/min (analytical scale)Controls the speed of the separation. hplc.eu
DetectionUV Absorbance at 214 nmMonitors the peptide bonds for detection and quantification. researchgate.net
Column Temperature25-40 °CMaintains consistent retention times and improves peak shape.

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that is complementary to HPLC. nih.gov It is particularly effective for analyzing charged molecules like peptides and requires only nanoliter sample volumes. nih.gov In its most common form, Capillary Zone Electrophoresis (CZE), separation is based on the charge-to-size ratio of the analyte. nih.govwikipedia.org

CE offers exceptional separation efficiency, often capable of resolving peptides that differ by a single amino acid. bio-rad.com The technique is valuable for purity assessment and can be used to detect subtle impurities that might co-elute with the main peak in HPLC.

Table 2: Key Parameters in Capillary Electrophoresis for this compound

ParameterTypical ConditionRationale
CapillaryUncoated Fused-Silica, 25-75 µm I.D., 30-60 cm lengthStandard capillary for CZE; inner diameter affects heat dissipation and sensitivity. technologynetworks.com
Background Electrolyte (BGE)20-100 mM Phosphate (B84403) or Formate buffer, pH 2.5-4.5Maintains a constant pH and conductivity; low pH ensures the peptide is fully protonated and positively charged. bio-rad.com
Applied Voltage15-30 kV (negative polarity at injector if EOF is reversed)Driving force for the separation; higher voltage leads to faster analysis. nih.gov
InjectionHydrodynamic (pressure) or Electrokinetic (voltage)Introduces a small plug of the sample into the capillary. wikipedia.org
DetectionUV Absorbance at 200-214 nmPeptide bond absorbance is strongest at these low wavelengths. bio-rad.com
Temperature20-25 °CControls viscosity of the BGE and affects migration times.

Advanced Mass Spectrometry Techniques (e.g., LC-MS/MS, High-Resolution MS)

Mass Spectrometry (MS) is an indispensable tool for the definitive identification and structural characterization of peptides. osu.edu When coupled with a separation technique like HPLC (LC-MS), it provides both retention time data and mass information simultaneously. For peptides, electrospray ionization (ESI) is the most common ionization method, as it gently transfers the peptide ions into the gas phase, typically as protonated molecules [M+H]⁺, [M+2H]²⁺, etc.

The calculated monoisotopic mass of this compound is 373.2325 Da. In a typical ESI-MS experiment, it would be observed as ions with mass-to-charge ratios (m/z) corresponding to its protonated forms, such as [M+H]⁺ at m/z 374.24 and [M+2H]²⁺ at m/z 187.62.

Tandem mass spectrometry (MS/MS) provides sequence-specific information. libretexts.org In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ of this compound) is selected and fragmented by collision with an inert gas, a process called collision-induced dissociation (CID). libretexts.org The resulting fragment ions, primarily b-ions (containing the N-terminus) and y-ions (containing the C-terminus), are then analyzed. The mass differences between consecutive ions in a series correspond to the mass of a specific amino acid residue, allowing for sequence confirmation. osu.edu The presence of Arginine often leads to strong y-ion series signals. bu.edu

Table 3: Predicted MS and MS/MS Fragments for this compound

Ion TypePredicted m/z (Monoisotopic)Fragment Structure
[M+H]⁺ (Precursor)374.240This compound (Protonated)
[M+2H]²⁺ (Precursor)187.624This compound (Doubly Protonated)
b₁102.055Thr
b₂258.154Thr-Arg
y₁132.107Ile
y₂288.206Arg-Ile

Amino Acid Analysis for Compositional Verification

Amino Acid Analysis (AAA) is a classic biochemical technique used to confirm the amino acid composition of a peptide and to perform absolute quantification. usp.org The method involves two main steps: complete hydrolysis of the peptide into its constituent amino acids, followed by the separation and quantification of these free amino acids. usp.org

Hydrolysis is typically achieved by heating the peptide in 6 M hydrochloric acid (HCl) at around 110°C for 24 hours. nih.govjst.go.jp This process breaks all the peptide bonds. However, this harsh condition can lead to the partial degradation of certain amino acids like Threonine. thermofisher.com Following hydrolysis, the individual amino acids in the hydrolysate are separated, often by ion-exchange chromatography or by reversed-phase HPLC after a derivatization step. usp.org Derivatization is used to attach a chromophore or fluorophore to the amino acids, enhancing their detection. lcms.cz

For this compound, a successful AAA would show the presence of Threonine, Arginine, and Isoleucine. By comparing the peak areas to those of a known standard, the molar ratio of the amino acids can be determined, which should be approximately 1:1:1 for the pure tripeptide. usp.org This analysis provides definitive proof of the amino acid composition.

Table 4: Expected Outcome of Amino Acid Analysis for this compound

Amino AcidExpected Molar RatioVerification Purpose
Threonine (Thr)1.0Confirms presence of N-terminal Threonine.
Arginine (Arg)1.0Confirms presence of internal Arginine.
Isoleucine (Ile)1.0Confirms presence of C-terminal Isoleucine.

Table of Compound Names

Trivial NameSystematic Name / Abbreviation
This compoundThreonyl-Arginyl-Isoleucine
AcetonitrileACN
Trifluoroacetic AcidTFA
ThreonineThr
ArginineArg
IsoleucineIle

Applications in Biochemical Research and Peptide Engineering

Thr-Arg-Ile as a Biochemical Probe for Enzyme Studies

The specific sequence of this compound has been effectively utilized as a recognition and cleavage site in synthetic peptide substrates designed to study enzyme kinetics and activity. These tailored peptides act as biochemical probes, allowing researchers to monitor and characterize enzymatic processes with high precision.

A notable application is in the study of proteases. For instance, a peptide containing the sequence Asn-Asn-Leu-Thr-Arg-Ile-Val-Gly-Gly serves as a substrate for factor X activating enzymes found in viper venom. Studies have shown that different venom enzymes exhibit distinct cleavage specificities; for example, some enzymes from Vipera berus berus venom hydrolyze this substrate at the Arg5–Ile6 bond, while others preferentially cleave at the Leu3–Thr4 bond. This highlights the utility of such probes in dissecting the fine specificity of related enzymes.

Furthermore, the this compound motif is integral to the design of fluorogenic probes for highly sensitive enzyme detection assays. A prime example is the development of a probe for Botulinum neurotoxin type A (BoNT/A), a potent toxin that acts as a protease. A synthetic 12-amino-acid peptide substrate, (FITC)HN-Thr-(D)Arg-Ile-Asp-Gln-Ala-Asn-Gln-Arg-Ala-Thr-Lys(DABCYL)-Nle-CONH₂, was designed based on the native SNAP-25 protein cleavage site. epa.gov In this probe, the Thr-(D)Arg-Ile sequence is recognized by the toxin's light chain. The peptide is labeled with a fluorescent reporter (FITC) and a quencher (DABCYL). In its intact state, the quencher suppresses the fluorescence. Upon cleavage by BoNT/A between the Arg and Ile residues, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence. epa.govgoogle.comlistlabs.com This FRET (Förster Resonance Energy Transfer) based approach allows for the rapid and sensitive detection of the toxin's activity. epa.govlistlabs.com Another FRET substrate for BoNT/A, SNAPtide®520, also incorporates the Thr-D-Arg-Ile sequence. mdpi.com

Similarly, a substrate for HIV-1 protease containing the sequence Thr-Ile-Met-Met-Gln-Arg has been used to investigate the binding mechanism of the enzyme through molecular dynamics simulations. nih.gov

Table 1: this compound and Related Sequences as Biochemical Probes for Enzyme Studies

Enzyme/TargetProbe/Substrate SequenceApplicationReference
Botulinum Neurotoxin Type A (BoNT/A)(FITC)HN-Thr-(D)Arg-Ile-Asp-Gln-Ala-Asn-Gln-Arg-Ala-Thr-Lys(DABCYL)-Nle-CONH₂Fluorogenic (FRET) probe for in vitro activity assay. epa.gov
Botulinum Neurotoxin Type A (BoNT/A)Abz-Thr-D-Arg-Ile-Asp-Gln-Ala-Asn-Gln-Arg-Ala-Thr-Lys-Nle-Lys-DnpFluorogenic (FRET) probe (SNAPtide®520) for activity assays. mdpi.com
Factor X Activating Enzyme (V. berus berus)Asn-Asn-Leu-Thr-Arg-Ile-Val-Gly-GlySubstrate for studying protease specificity and cleavage sites.
HIV-1 ProteaseThr-Ile-Met-Met-Gln-ArgSubstrate for studying enzyme-substrate binding mechanisms. nih.gov

Design of Peptide Libraries Incorporating this compound

Peptide libraries are powerful tools in drug discovery and molecular recognition studies, allowing for the screening of millions of sequences to find candidates with high affinity and selectivity for a specific target. genscript.com The this compound motif, or variations thereof, has been incorporated into such libraries to identify novel bioactive peptides.

One successful example comes from the screening of combinatorial hexapeptide libraries to find ligands for the nociceptin/orphanin FQ (NOP) receptor, a target for pain modulation. mdpi.comuctm.edu This screening identified Ac-Arg-Tyr-Tyr-Arg-Ile-Lys-NH₂ as a potent and selective ligand. uctm.eduresearchgate.net This peptide, which features the Arg-Ile sequence, was subsequently used as a template for developing further analogues with varied pharmacological profiles, including partial agonists and antagonists. researchgate.netnih.govmdpi.com

In another approach, a library of peptidomimetics was designed to mimic the Tat protein of the bovine immunodeficiency virus (BIV), which binds to a specific viral RNA element known as TAR. These mimetics were built on a hairpin-inducing scaffold, with sequences related to the RNA recognition element of Tat grafted onto it. One such sequence, cyclo(Pro-Pro-Arg-Val-Arg-Thr-Arg-Gly-Lys-Arg-Arg-Ile-Arg-Val), incorporates the Thr-Arg...Ile motif and demonstrates the use of this sequence in creating structured peptides for targeting RNA.

The antimicrobial peptide Anoplin (Gly-Leu-Leu-Lys-Arg-Ile-Lys-Thr-Leu-Leu-NH₂), which contains the Arg-Ile-Lys-Thr sequence, has also been the basis for library design. frontiersin.orgfrontiersin.orgresearchgate.net By creating and screening libraries of Anoplin analogues with systematic modifications, researchers have been able to optimize its antimicrobial activity and selectivity. asm.org

Table 2: Peptide Libraries and Identified Ligands Incorporating this compound Motifs

Library TypeTargetIdentified Sequence/MotifApplication/SignificanceReference
Combinatorial Hexapeptide LibraryNociceptin/Orphanin FQ (NOP) ReceptorAc-Arg-Tyr-Tyr-Arg-Ile-Lys-NH₂Identified a potent and selective NOP receptor ligand, serving as a template for drug design. uctm.eduresearchgate.netmdpi.com
β-Hairpin Peptidomimetic LibraryBovine Immunodeficiency Virus (BIV) TAR RNAcyclo(Pro-Pro-Arg-Val-Arg-Thr-Arg-Gly-Lys-Arg-Arg-Ile-Arg-Val)Designed ligands with high affinity and selectivity for a viral RNA target.
Anoplin Analogue LibraryBacterial MembranesArg-Ile-Lys-ThrOptimized antimicrobial activity and selectivity of a natural peptide scaffold. frontiersin.orgfrontiersin.orgasm.org

Development of Modified Peptides and Mimetics based on this compound Scaffold

Natural peptides often have limitations for therapeutic use, such as poor stability and short half-life. nih.gov Consequently, the this compound sequence has served as a foundational scaffold for developing modified peptides and peptidomimetics with improved pharmacological properties. nih.govmdpi.comnih.gov

A prominent example is the development of antiangiogenic agents based on a fragment of thrombospondin-1 (TSP-1). nih.govacs.org The initial heptapeptide, NAc-Gly-Val-D-Ile-Thr-Arg-Ile-Arg-NHEt, showed antiangiogenic activity but had a very short half-life. nih.govacs.org A systematic structure-activity relationship (SAR) study led to the synthesis of hundreds of analogues. This effort produced the nonapeptide ABT-526 (N-Ac-Sar-Gly-Val-D-Ile-Thr-Nva-Ile-Arg-Pro-NHEt), which exhibited enhanced potency and an acceptable pharmacokinetic profile. aacrjournals.org Further modification, specifically the substitution of D-Ile with D-allo-Ile, yielded ABT-510. acs.orgaacrjournals.org While ABT-510 was less active in some in vitro assays, it showed increased water solubility and slower clearance, making it a promising clinical candidate for cancer therapy. nih.govacs.orgacs.orgaacrjournals.org The original Gly-Val-Ile-Thr-Arg-Ile-Arg fragment has also been grafted into other scaffolds, like the SFTI-1 cyclic peptide, to create new stabilized mimetics. scispace.com

Similarly, the NOP receptor ligand Ac-Arg-Tyr-Tyr-Arg-Ile-Lys-NH₂ has been a template for creating new analogues. uctm.eduresearchgate.net Researchers have synthesized a series of derivatives by substituting the lysine (B10760008) residue with other amino acids like ornithine, diaminobutanoic acid (Dab), or diaminopropanoic acid (Dap). These modifications were shown to modulate the peptide's activity, increasing either its agonist or antagonist effects at the NOP receptor. researchgate.net

The antimicrobial peptide Anoplin (GLLKRIKTLL-NH₂), containing the Arg-Ile-Lys-Thr motif, has also been extensively modified. frontiersin.orgfrontiersin.orgresearchgate.net Strategies include stapling the peptide to stabilize its α-helical structure, which improved both its stability against proteases and its antimicrobial activity. frontiersin.org Other modifications like lipidation and dendrimerization have also been explored to enhance its membrane-disrupting capabilities. acs.org

Table 3: Modified Peptides and Mimetics Based on this compound Scaffolds

Original Peptide/ScaffoldModified Analogue(s)Key Modification(s)Improved Property/ActivityReference
NAc-Gly-Val-D-Ile-Thr-Arg-Ile-Arg-NHEt (TSP-1 fragment)ABT-526, ABT-510N- and C-terminal extension, substitution with non-natural amino acids (Sar, Nva, D-allo-Ile).Enhanced antiangiogenic potency, improved pharmacokinetics and solubility. nih.govacs.orgaacrjournals.org
Ac-Arg-Tyr-Tyr-Arg-Ile-Lys-NH₂Lys-substituted analogues (e.g., with Orn, Dab, Dap)Substitution of Lys6 with shorter basic amino acids.Modulated NOP receptor activity (agonist vs. antagonist). researchgate.net
Anoplin (GLLKRIKTLL-NH₂)Stapled Anoplin, Lipidated AnoplinHydrocarbon stapling, N-terminal lipidation, dendrimerization.Increased helical stability, proteolytic resistance, and antimicrobial potency. frontiersin.orgacs.org

Use in In Vitro Assay Development

The specificity of the this compound sequence makes it a valuable component in the development of in vitro assays for detecting and quantifying biological activity. nih.gov These assays are critical tools in both basic research and drug discovery.

The most well-defined use of a this compound containing peptide is in an assay for Botulinum neurotoxin type A (BoNT/A). Researchers developed a rapid and sensitive in vitro activity assay to replace the traditional mouse bioassay. epa.gov The assay is based on Fluorescence Resonance Energy Transfer (FRET) and uses a synthetic peptide substrate, (FITC)HN-Thr-(D)Arg-Ile-Asp-Gln-Ala-Asn-Gln-Arg-Ala-Thr-Lys(DABCYL)-Nle-CONH₂, which mimics the toxin's natural target, SNAP-25. epa.gov The assay involves two main steps: first, the toxin is captured and concentrated from a sample using immunomagnetic beads, which also separates it from interfering substances. Second, the captured toxin is incubated with the fluorogenic substrate. Cleavage of the substrate at the Arg-Ile bond separates the FITC fluorophore from the DABCYL quencher, producing a fluorescent signal directly proportional to the toxin's activity. epa.govgoogle.com This assay achieves a sensitivity of 10 pg/ml, comparable to the mouse bioassay, and can detect active toxin in complex matrices like food samples. epa.gov

Beyond FRET, peptides containing related motifs have been used in other assay formats. For example, peptides containing Arg-Ile have been analyzed using Surface Plasmon Resonance (SPR) to measure their binding kinetics to protein targets, providing quantitative data on affinity (Kd). Cell-based assays have also been employed, such as measuring the survival rate of HeLa cells exposed to Shiga toxin to evaluate the neutralizing activity of newly designed peptides.

Table 4: In Vitro Assays Utilizing this compound Containing Peptides

Assay TypeTarget AnalyteRole of PeptidePeptide Sequence/MotifReference
FRET-based Activity AssayBotulinum Neurotoxin Type A (BoNT/A)Specific, cleavable fluorogenic substrate.-Thr-(D)Arg-Ile- epa.gov
HPLC-based Activity AssayBotulinum Neurotoxin Type A (BoNT/A)Substrate (SNAPtide®520) for enzymatic reaction, with products detected by HPLC.-Thr-D-Arg-Ile- mdpi.com
Surface Plasmon Resonance (SPR)Shiga Toxins (Stx-1, Stx-2)Ligand to measure binding affinity to toxins.-Arg-Ile-Arg-
Cell-based Survival AssayShiga Toxin 1 (Stx-1)Toxin-neutralizing agent.-Arg-Ile-Arg-

Compound Name Reference Table

Abbreviation / Trivial NameFull Chemical Name / Sequence
This compoundThreonyl-Arginyl-Isoleucine
SNAPtide®520Abz-Thr-D-Arg-Ile-Asp-Gln-Ala-Asn-Gln-Arg-Ala-Thr-Lys-Nle-Lys-Dnp
Ac-RYYRIK-NH₂Acetyl-Arginyl-Tyrosyl-Tyrosyl-Arginyl-Isoleucyl-Lysinamide
AnoplinGlycyl-Leucyl-Leucyl-Lysyl-Arginyl-Isoleucyl-Lysyl-Threonyl-Leucyl-Leucinamide
ABT-510N-Acetyl-Saryl-Glycyl-Valyl-D-alloisoleucyl-Threonyl-Norvalyl-Isoleucyl-Arginyl-Prolinamide
ABT-526N-Acetyl-Saryl-Glycyl-Valyl-D-isoleucyl-Threonyl-Norvalyl-Isoleucyl-Arginyl-Prolinamide
OrnOrnithine
DabDiaminobutanoic acid
DapDiaminopropanoic acid
SarSarcosine
NvaNorvaline
FITCFluorescein isothiocyanate
DABCYL4-((4-(Dimethylamino)phenyl)azo)benzoic acid
Abz2-Aminobenzoic acid
Dnp2,4-Dinitrophenyl

Future Research Directions and Emerging Paradigms for Thr Arg Ile

Exploration of Unidentified Biological Roles and Interactions

The specific biological functions of Thr-Arg-Ile are yet to be defined, but the known roles of its individual amino acids provide a foundation for targeted investigation. Threonine is a key site for post-translational modifications like phosphorylation and O-glycosylation, which are crucial for protein function and signaling. libretexts.org Arginine, with its positively charged guanidinium (B1211019) group, is vital for protein structure and interactions, particularly with negatively charged molecules, and serves as a precursor for the signaling molecule nitric oxide. libretexts.orgresearchgate.net Isoleucine, a branched-chain amino acid, is essential for immune function, muscle metabolism, and regulating host defense peptides. rochester.edu

The combination of these residues in the this compound sequence suggests several plausible, yet unexplored, biological roles. The peptide could function as an intercellular signaling molecule, a fragment released from a larger protein with its own distinct activity, or a modulator of enzymatic function. nih.govwikipedia.org For instance, peptides rich in arginine and other specific amino acids have been linked to immunomodulatory and antioxidant effects. mdpi.com Given the roles of its components, this compound could be investigated for its influence on immune cell activation, nitric oxide pathways, or as a substrate or inhibitor for specific proteases or kinases. Future research should focus on screening this tripeptide against various cellular receptors and enzymes to identify direct molecular interactions and downstream physiological effects. pnas.org

Table 1: Potential Biological Roles of this compound Based on Constituent Amino Acids

Amino AcidKnown Biological FunctionsInferred Potential Roles for this compound
Threonine (Thr) Site of protein phosphorylation and O-glycosylation; precursor for glycine (B1666218) synthesis. libretexts.orgModulation of signaling pathways; substrate for kinases or glycosyltransferases.
Arginine (Arg) Precursor for nitric oxide; involved in protein-protein and protein-nucleic acid interactions; component of the urea (B33335) cycle. libretexts.orgVasodilation; cell signaling; interaction with negatively charged proteins or nucleic acids.
Isoleucine (Ile) Essential for muscle metabolism; hemoglobin formation; immune system support; energy regulation. rochester.eduImmunomodulation; regulation of cellular metabolism; enhancement of tissue repair.

Innovations in Synthetic Strategies for Complex this compound Analogs

The creation of this compound analogs—molecules with slight chemical modifications—is essential for probing its structure-activity relationships and developing more stable or potent derivatives. Traditional solid-phase peptide synthesis (SPPS) remains a foundational technique, but modern innovations offer pathways to more complex and diverse analogs. mtoz-biolabs.comfrontiersin.orgmdpi.com

Emerging strategies that could be applied to this compound include:

Microwave-Assisted Peptide Synthesis (MAPS): This technique uses microwave energy to accelerate the chemical reactions of peptide synthesis, significantly reducing production times and potentially improving the purity of the final product. mtoz-biolabs.comresearchgate.net

Novel Cyclization Strategies: Creating cyclic versions of this compound could enhance its stability against degradation by enzymes and improve its binding affinity to target molecules. Methods like on-resin cyclization and click chemistry provide efficient ways to produce these more constrained structures. mtoz-biolabs.commdpi.com

Incorporation of Non-natural Amino Acids: Replacing one or more of the standard amino acids with synthetic variants can introduce new chemical properties. For example, substituting isoleucine with another hydrophobic residue or arginine with a different cationic amino acid could fine-tune the peptide's binding specificity and biological activity. mdpi.comnih.gov

Green Chemistry Approaches: The development of water-based synthesis systems and the use of enzymatic ligation (Chemo-Enzymatic Peptide Synthesis or CEPS) are making peptide synthesis more environmentally sustainable and can offer high regio- and stereoselectivity, which is crucial for producing complex analogs. creative-peptides.combachem.com

These advanced synthetic methods will allow researchers to generate libraries of this compound analogs for high-throughput screening, accelerating the discovery of peptides with optimized therapeutic properties. researchgate.net

Table 2: Comparison of Synthetic Strategies for this compound Analogs

Synthetic StrategyDescriptionPotential Application for this compoundKey Advantages
Solid-Phase Peptide Synthesis (SPPS) Stepwise addition of amino acids to a growing chain anchored on a solid resin support. mtoz-biolabs.comStandard production of the linear this compound peptide.Well-established, automatable, simplified purification. creative-peptides.com
Microwave-Assisted SPPS Uses microwave irradiation to accelerate coupling and deprotection steps. mtoz-biolabs.comRapid synthesis of this compound and its analogs for faster screening.Reduced reaction times, improved yield and purity. mtoz-biolabs.com
Chemo-Enzymatic Peptide Synthesis (CEPS) Combines chemical synthesis of peptide fragments with enzymatic ligation to form the final product. bachem.comEnvironmentally friendly synthesis; creation of larger peptide constructs containing the this compound motif.High specificity, milder reaction conditions, reduced use of hazardous solvents. bachem.com
Native Chemical Ligation (NCL) A method to join two unprotected peptide fragments, one with a C-terminal thioester and the other with an N-terminal cysteine. acs.orgSynthesis of larger proteins where this compound is a key internal motif.Allows for the creation of very long peptides and small proteins. acs.org

Advanced Computational Modeling and Machine Learning for Peptide Prediction

As experimental methods for identifying peptide functions can be slow and expensive, computational approaches are becoming indispensable for accelerating research. frontiersin.orgfrontiersin.org Machine learning (ML) and deep learning models can predict the biological functions, interactions, and structural properties of peptides like this compound with increasing accuracy. mdpi.comnih.gov

Future research on this compound can leverage these computational paradigms in several ways:

Predicting Peptide-Protein Interactions: ML models, such as Support Vector Machines (SVM) or deep learning architectures like transformers, can be trained on large databases of known protein-peptide interactions. mdpi.comnih.gov Such models could screen the entire human proteome to generate a list of high-probability binding partners for this compound, guiding experimental validation.

Functional Annotation: By analyzing its sequence and physicochemical properties, ML algorithms can classify this compound into functional categories, such as antimicrobial, cell-penetrating, or neurotransmitter-like peptides. frontiersin.orgnih.gov For example, the AMP-BERT model uses a transformer-based architecture to identify antimicrobial peptides from their sequence alone. nih.gov

Structure and Conformation Prediction: Computational modeling can simulate the three-dimensional shape and flexibility of this compound in different environments. diva-portal.org This is crucial for understanding how it might fit into the binding pocket of a receptor or enzyme. researchgate.netbiorxiv.orgnih.gov

QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models can correlate the chemical structures of various this compound analogs with their measured biological activity. This allows for the in silico design of new, more potent analogs before undertaking costly chemical synthesis. frontiersin.org

Table 3: Computational and Machine Learning Tools for this compound Research

Computational ApproachDescriptionApplication to this compound
Molecular Docking Simulates the binding of a ligand (peptide) to the active site of a receptor (protein). researchgate.netPredicting the binding pose and affinity of this compound with potential protein targets.
Machine Learning Classifiers (e.g., RF, SVM) Algorithms trained on labeled datasets to predict functional classes based on peptide features. mdpi.comkne-publishing.comPredicting if this compound has properties like antimicrobial, anticancer, or cell-penetrating activity.
Deep Learning Models (e.g., BERT, BiLSTM) Complex neural networks that learn intricate patterns from sequence data. nih.govnih.govAdvanced function prediction and identification of key residues responsible for activity.
Molecular Dynamics (MD) Simulations Simulates the physical movements of atoms and molecules over time. nih.govAnalyzing the conformational flexibility and stability of this compound and its complexes with binding partners.

Integration of Omics Data for Systems-Level Understanding of Short Peptides

To fully understand the role of this compound in biology, it must be studied within the complex network of cellular processes. nih.gov Multi-omics—the integration of data from genomics, transcriptomics, proteomics, and metabolomics—provides a powerful framework for achieving this systems-level perspective. frontiersin.orgnih.gov This approach moves beyond studying single molecules in isolation to mapping their interactions across the entire biological system. nih.goveuropeanpharmaceuticalreview.com

A multi-omics strategy to investigate this compound could involve:

Peptidomics/Metabolomics: Directly measuring the levels of this compound in different tissues or disease states to find correlations with specific physiological conditions. frontiersin.orgresearchgate.net

Transcriptomics: Analyzing gene expression data to identify the conditions under which the proteins responsible for synthesizing or degrading this compound are produced.

Proteomics: Quantifying changes in the broader proteome that correlate with fluctuations in this compound levels, revealing the pathways and protein networks it may influence. europeanpharmaceuticalreview.com

Integrative Network Analysis: Using bioinformatics tools to combine these different omics datasets. frontiersin.org For example, an increase in this compound abundance (metabolomics) that correlates with the upregulation of specific inflammatory proteins (proteomics) and their corresponding genes (transcriptomics) would provide strong evidence for a role in inflammation.

This integrated approach can reveal previously unknown connections and functional contexts for short peptides, transforming our understanding from a linear view to a dynamic network perspective. nih.govbiorxiv.org

Table 4: Multi-Omics Approaches for Elucidating this compound Function

Omics TechnologyData GeneratedContribution to Understanding this compound
Genomics DNA sequence information.Identify genes encoding precursor proteins or enzymes involved in this compound metabolism.
Transcriptomics (RNA-Seq) Gene expression levels (mRNA). nih.govDetermine when and where the genes related to this compound are active.
Proteomics (Mass Spectrometry) Protein abundance and post-translational modifications. europeanpharmaceuticalreview.comIdentify the precursor proteins of this compound and the protein pathways it affects.
Metabolomics/Peptidomics Abundance of small molecules, including peptides. frontiersin.orgDirectly quantify this compound levels and correlate them with physiological states.

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